1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione is a compound known for its unique chemical structure and properties. It is a bis-amino silane that can be used as a coupling agent to promote adhesion between different materials, forming hybrid materials. The compound is characterized by its ability to provide coating strength to modified metal surfaces and bond with hydroxyl groups on metal surfaces to form metal-siloxane linkages .
Preparation Methods
The synthesis of 1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where the trimethoxysilyl groups are replaced by other functional groups.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanol groups
Scientific Research Applications
1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and organosilica materials.
Biology: Employed in the modification of surfaces for biological applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with various substrates.
Industry: Applied in metal finishing to provide corrosion protection and enhance adhesion properties .
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione involves the formation of strong bonds with hydroxyl groups on metal surfaces. The amino groups in the compound provide coating strength, while the silanol groups bond with the hydroxyls present on the surface of metals. This results in the formation of metal-siloxane linkages, which are further cured to enhance the material’s properties .
Comparison with Similar Compounds
1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
3,3′-Bis(trimethoxysilyl)dipropylamine: Another bis-amino silane used as a coupling agent.
1,2-Bis(triethoxysilyl)ethane: Used in the synthesis of organosilica materials.
Vinyltriacetoxysilane: Employed in metal finishing for corrosion protection .
These compounds share similar applications but differ in their specific chemical structures and properties, making this compound unique in its ability to form strong, stable linkages with metal surfaces.
Properties
IUPAC Name |
1,3-bis(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O9Si2/c1-22-28(23-2,24-3)11-7-9-17-13(19)16-14(20)18(15(17)21)10-8-12-29(25-4,26-5)27-6/h7-12H2,1-6H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHTAYCSUNKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1C(=O)NC(=O)N(C1=O)CCC[Si](OC)(OC)OC)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O9Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623927 |
Source
|
Record name | 1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90999-93-2 |
Source
|
Record name | 1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.